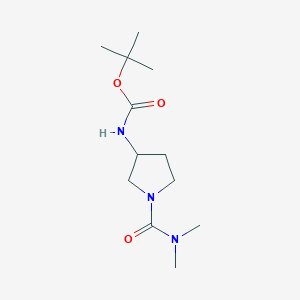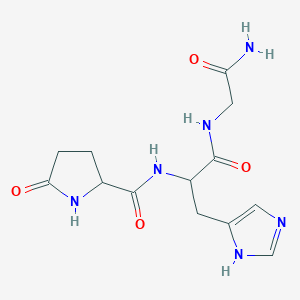
2-n-Cbz-(r)-butane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Cbz-®-butane-1,2-diamine is a chiral diamine compound that is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom, which helps in stabilizing the molecule during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product . This method ensures high enantiopurity and prevents racemization of key intermediates.
Industrial Production Methods
Industrial production of 2-n-Cbz-®-butane-1,2-diamine often involves large-scale synthesis using similar enzymatic methods. The use of biocatalysts in telescoped enzymatic cascades allows for efficient and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-n-Cbz-®-butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Cbz protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the chiral center.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted amine compounds.
Scientific Research Applications
2-n-Cbz-®-butane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting chiral centers.
Mechanism of Action
The mechanism of action of 2-n-Cbz-®-butane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The Cbz protecting group helps in stabilizing the compound during these interactions, allowing for specific binding and activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-Cbz-protected diamines such as N-Cbz-aminopiperidine and N-Cbz-aminoazepane . These compounds share similar structural features and are used in similar applications.
Uniqueness
2-n-Cbz-®-butane-1,2-diamine is unique due to its specific chiral center and the presence of the Cbz protecting group, which provides stability and specificity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-aminobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
CWOTXZZMEPSBPP-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CN)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)
![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)


![3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid](/img/structure/B12280664.png)


